N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide is a complex organic compound that features a benzo[d]oxazole ring, a pyrrolidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d]oxazole, pyrrolidine, and 2-chlorophenylacetic acid.
Formation of Intermediate: The benzo[d]oxazole derivative is first reacted with a suitable alkylating agent to introduce the pyrrolidine moiety. This step often involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The intermediate is then coupled with 2-chlorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the benzo[d]oxazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution under reflux conditions.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in DMF for deprotonation followed by nucleophile addition.
Major Products
Oxidation: Formation of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetic acid.
Reduction: Formation of N-((1-(benzo[d]oxazolin-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide.
Substitution: Formation of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-aminophenyl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]oxazole ring may facilitate binding to specific sites, while the pyrrolidine and chlorophenyl groups contribute to the overall activity and selectivity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenyl)acetamide
- N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-bromophenyl)acetamide
- N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-methylphenyl)acetamide
Uniqueness
Compared to its analogs, N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity, binding affinity, and overall biological activity. The specific electronic and steric effects imparted by the chlorophenyl group can make this compound particularly interesting for further study.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-16-8-2-1-6-14(16)12-19(25)22-13-15-7-5-11-24(15)20-23-17-9-3-4-10-18(17)26-20/h1-4,6,8-10,15H,5,7,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWQLKQFKPBXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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